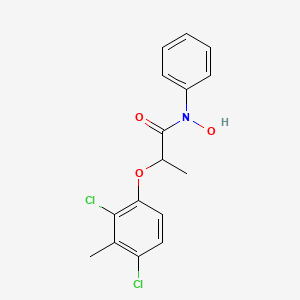
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro and methylphenoxy groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide typically involves the reaction of 2,4-dichloro-3-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the N-hydroxy-N-phenylpropanamide moiety through a series of chemical reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clomeprop: Another compound with similar structural features, used in various chemical applications.
2-[(4-{[4-(2,4-Dichloro-3-methylphenoxy)-1-piperidinyl]methyl}-1-piperidinyl)carbonyl]benzoic acid: Shares structural similarities and is used in related chemical research.
®-2-(2,4-Dichloro-3-methylphenoxy)propanoic acid: A structurally related compound with distinct chemical properties.
Uniqueness
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
84496-65-1 |
|---|---|
Molecular Formula |
C16H15Cl2NO3 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-13(17)8-9-14(15(10)18)22-11(2)16(20)19(21)12-6-4-3-5-7-12/h3-9,11,21H,1-2H3 |
InChI Key |
QNKFYSKLVRWPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC(C)C(=O)N(C2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















